Bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate
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Overview
Description
Bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate is a complex organometallic compound featuring a zinc atom coordinated to two 2-thioxo-1,3-dithiole-4,5-dithiolato ligands and two tetraethylammonium cations. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Synthesis from Zinc Salt and Ligand: The compound can be synthesized by reacting zinc chloride with 2-thioxo-1,3-dithiole-4,5-dithiolate ligands in the presence of tetraethylammonium chloride. The reaction is typically carried out in anhydrous solvents such as acetonitrile or dichloromethane under inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The zinc center can undergo oxidation to form zinc(II) species.
Reduction: Reduction reactions can lead to the formation of zinc(I) species.
Substitution Reactions: The ligands can be substituted with other thiolate or dithiolate ligands.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various thiolate salts.
Major Products Formed:
Zinc(II) and zinc(I) complexes.
Substituted dithiolate complexes.
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of other organometallic complexes and as a catalyst in organic synthesis. Biology: It serves as a probe in biological studies to understand metal-ligand interactions in biological systems. Medicine: Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate exerts its effects involves the coordination of the zinc atom to the dithiolate ligands, which can modulate the electronic properties of the compound. The molecular targets and pathways involved include interactions with biological macromolecules and participation in redox reactions.
Comparison with Similar Compounds
Bis(tetraethylammonium) tetrabromocobaltate(II)
Bis(tetraethylammonium) tetrachloromanganate(II)
Bis(tetraethylammonium) di-\u00B5-bromo-dibromodicuprate(I)
Uniqueness: Unlike these compounds, Bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate features a unique combination of zinc and dithiolate ligands, which imparts distinct electronic and structural properties.
Properties
IUPAC Name |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H20N.2C3H2S5.Zn/c2*1-5-9(6-2,7-3)8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-8H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRIVAQWJHZFOT-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2S10Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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